molecular formula C12H24N2O2 B1446121 tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate CAS No. 1630815-53-0

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

Cat. No. B1446121
CAS RN: 1630815-53-0
M. Wt: 228.33 g/mol
InChI Key: ZYKIXJFPSFUIRP-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate (TBEPC) is an organic compound that has been used in various scientific applications such as synthesis, drug development, and biochemical research. The compound is a derivative of pyrrolidine and is composed of a tert-butyl group, an amino group, and a carboxyl group. TBEPC is an important building block for the synthesis of various compounds, and it has been found to have a wide range of biochemical and physiological effects when used in experimental studies.

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality .

Creation of Tetrasubstituted Pyrroles

The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles are significant intermediates in the synthesis of various pharmaceuticals and complex organic molecules .

Organic Transformations

The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. Its steric bulkiness can influence the outcome of reactions, making it a valuable moiety for organic synthesis .

Relevance in Nature

The tert-butyl group, and by extension, compounds like tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate, play a role in biosynthetic pathways. Understanding its natural occurrence and function can lead to insights into biological processes and the development of biomimetic synthetic routes .

Biodegradation Pathways

Research into the biodegradation pathways of tert-butyl-containing compounds can inform environmental science and waste management practices. It’s essential to understand how these compounds break down in nature and their potential environmental impact .

Biocatalytic Processes

The tert-butyl group’s properties may be harnessed in biocatalytic processes. Enzymes that can selectively react with this group can be used to create specific chemical products or intermediates in an environmentally friendly and efficient manner .

properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKIXJFPSFUIRP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 3
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

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